

BCATc Inhibitor 2 CAS number and chemical properties

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Compound of Interest

Compound Name: BCATc Inhibitor 2

Cat. No.: B15617270

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An In-depth Technical Guide to BCATc Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **BCATc Inhibitor 2**, a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). The document details the compound's chemical properties, including its CAS number, molecular formula, and solubility. It outlines its biological activity, mechanism of action, and its effects on key signaling pathways involved in cellular metabolism and apoptosis, such as the JNK and AKT pathways, and the Bcl-2/Bax/Caspase axis. Furthermore, this guide furnishes detailed experimental protocols for assessing cell viability, apoptosis, mitochondrial membrane potential, and mitochondrial reactive oxygen species in response to **BCATc Inhibitor 2**. This information is intended to support researchers and professionals in the fields of drug discovery and development in their investigation of this compound for potential therapeutic applications.

Chemical and Physical Properties

BCATc Inhibitor 2, also known as 5-chloro-2-benzofurancarboxylic acid 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide, is a sulfonyl hydrazide compound.^[1] Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	406191-34-2	[1] [2] [3]
Molecular Formula	C ₁₆ H ₁₀ ClF ₃ N ₂ O ₄ S	[1] [2]
Molecular Weight	418.8 g/mol	[1] [2]
IUPAC Name	5-chloro-2-benzofurancarboxylic acid 2- [[2-(trifluoromethyl)phenyl]sulfonyl] hydrazide	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 25 mg/mL DMSO: 20 mg/mL Ethanol: 10 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Biological Activity and Mechanism of Action

BCATc Inhibitor 2 is a potent and selective inhibitor of the cytosolic isoenzyme of branched-chain aminotransferase (BCATc). It demonstrates significantly higher selectivity for BCATc over the mitochondrial isoenzyme (BCATm). The inhibitory concentrations (IC₅₀) for human and rat BCATc are 0.81 μM and 0.2 μM, respectively, with a 15-fold selectivity over BCATm.[\[1\]](#)[\[3\]](#)

The primary mechanism of action involves the inhibition of the transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their corresponding α-keto acids. This process is a critical step in BCAA catabolism. By inhibiting BCATc, the inhibitor disrupts BCAA metabolism, which has been shown to have downstream effects on several cellular processes.

Notably, **BCATc Inhibitor 2** has been observed to block calcium influx into neurons with an IC_{50} of 4.8 μ M following the inhibition of glutamate uptake, suggesting a potential neuroprotective role.[1] In vivo studies have demonstrated its neuroprotective efficacy in a rat model of neurodegeneration.[1]

Recent research has also highlighted the role of **BCATc Inhibitor 2** in ameliorating mitochondrial dysfunction and apoptosis in non-alcoholic fatty liver disease (NAFLD) models.[4] It has been shown to alleviate oleic acid-induced lipid accumulation and apoptosis in hepatic cells.[4]

Pharmacokinetic Properties (in vivo)

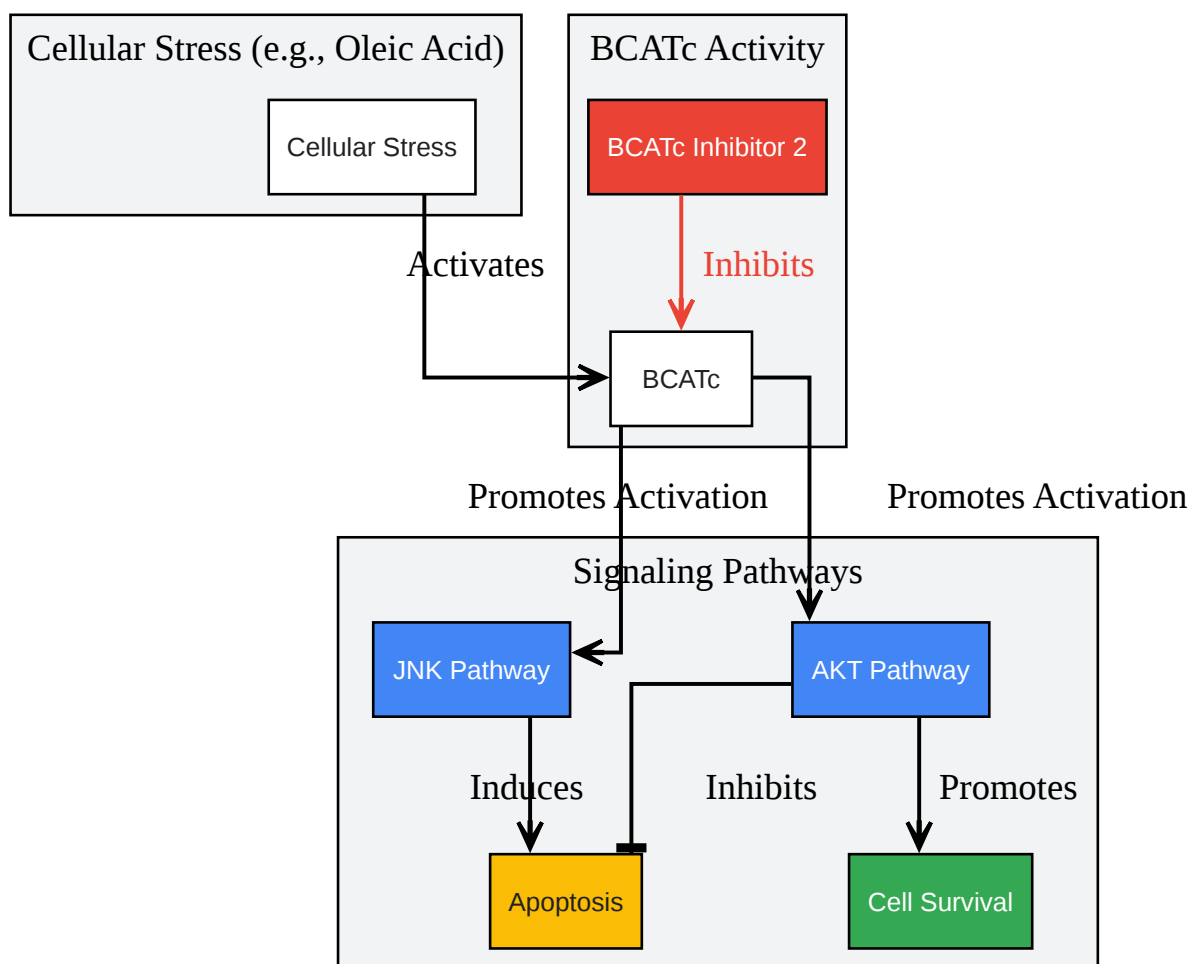
In a study involving Lewis rats, a subcutaneous injection of 30 mg/kg of **BCATc Inhibitor 2** resulted in a peak plasma concentration (C_{max}) of 8.28 μ g/mL at 0.5 hours (t_{max}). The mean plasma exposure (AUC) was 19.9 μ g·h/mL, and the mean terminal half-life was between 12 and 15 hours, indicating favorable pharmacokinetic parameters.[3]

Signaling Pathways

BCATc Inhibitor 2 has been shown to modulate several key signaling pathways, primarily related to apoptosis and cell survival.

JNK and AKT Signaling Pathways

BCATc Inhibitor 2 has been observed to alleviate the activation of the c-Jun N-terminal kinase (JNK) and Protein Kinase B (AKT) signaling pathways induced by oleic acid.[4] The JNK pathway is often activated by cellular stress and can lead to apoptosis, while the AKT pathway is a critical regulator of cell survival and proliferation. The inhibition of these pathways by **BCATc Inhibitor 2** contributes to its protective effects against apoptosis.

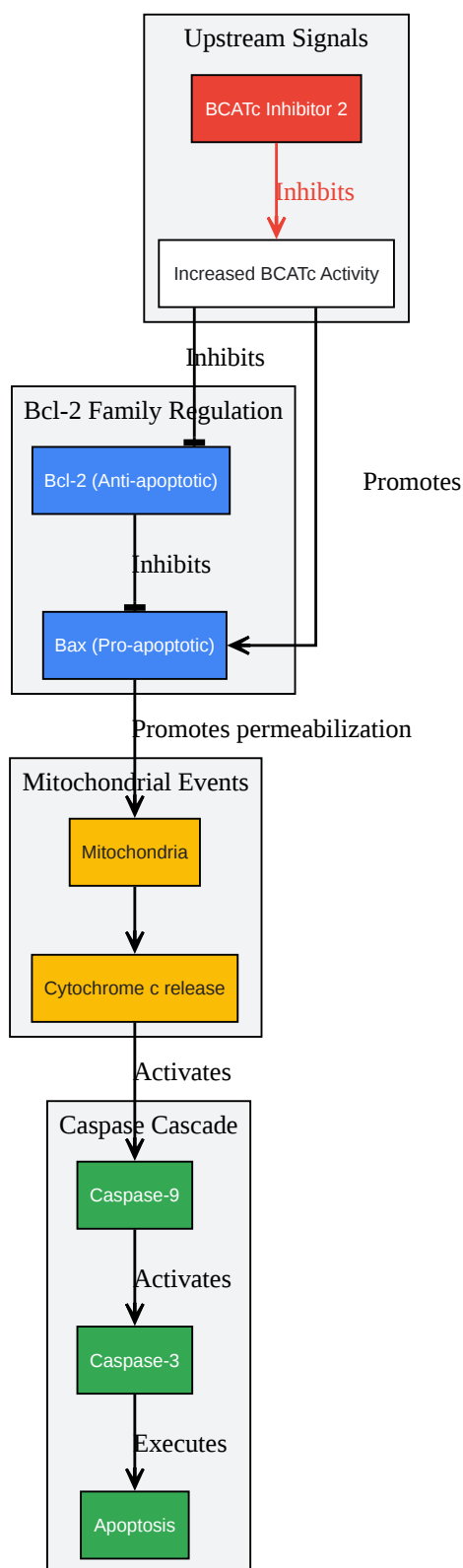


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BCATc Inhibitor 2 modulates JNK and AKT signaling pathways.

Bcl-2/Bax/Caspase Apoptosis Pathway

The anti-apoptotic effects of **BCATc Inhibitor 2** are also mediated through the regulation of the Bcl-2 family of proteins and the subsequent caspase cascade. The inhibitor has been shown to alleviate the activation of the Bcl-2/Bax/Caspase axis.[4] This involves modulating the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, which in turn affects the release of cytochrome c from the mitochondria and the activation of executioner caspases.



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BCATc Inhibitor 2's role in the Bcl-2/Bax/Caspase apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of **BCATc Inhibitor 2**.

BCATc Enzymatic Activity Assay (Spectrophotometric)

This protocol is adapted from a general method for determining branched-chain aminotransferase activity.[\[5\]](#)

Principle: The assay measures the rate of formation of the branched-chain 2-oxo acid from the transamination of L-leucine in the presence of 2-oxoglutarate. This is monitored in a coupled enzymatic reaction using NAD⁺-dependent D-2-hydroxyisocaproate dehydrogenase, which measures the decrease in NADH absorbance at 334 nm.[\[5\]](#)

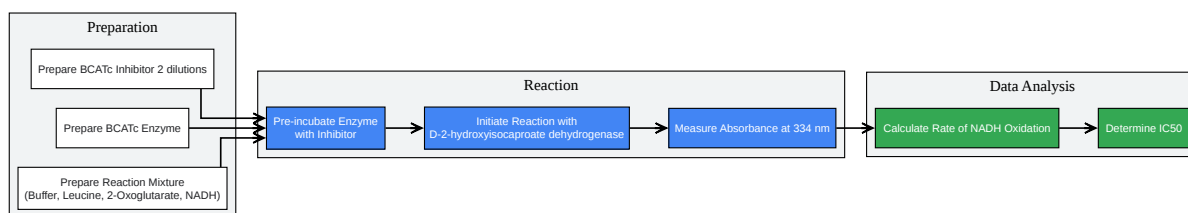
Materials:

- BCATc enzyme preparation (purified or from cell lysate)
- L-leucine
- 2-oxoglutarate
- NADH
- D-2-hydroxyisocaproate dehydrogenase
- Potassium phosphate buffer (pH 7.4)
- **BCATc Inhibitor 2**
- Spectrophotometer capable of reading at 334 nm

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, L-leucine, 2-oxoglutarate, and NADH.
- Add the BCATc enzyme preparation to the reaction mixture.

- To test the inhibitor, pre-incubate the enzyme with various concentrations of **BCATc Inhibitor 2** for a specified time before adding the substrates.
- Initiate the reaction by adding D-2-hydroxyisocaproate dehydrogenase.
- Immediately monitor the decrease in absorbance at 334 nm over time.
- The rate of NADH oxidation is proportional to the BCATc activity.
- Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Workflow for the BCATc enzymatic activity assay.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Cells of interest (e.g., HepG2, LO2)
- 96-well plates
- Complete cell culture medium
- **BCATc Inhibitor 2**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **BCATc Inhibitor 2** and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
- After the treatment period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- After incubation, carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between live, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

- Cells of interest
- 6-well plates or culture tubes
- **BCATc Inhibitor 2**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed and treat cells with **BCATc Inhibitor 2** as described for the MTT assay.
- Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5-10 μ L of Propidium Iodide solution to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

- Live cells: Annexin V-FITC negative, PI negative
- Early apoptotic cells: Annexin V-FITC positive, PI negative
- Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high mitochondrial membrane potential ($\Delta\Psi_m$), JC-1 spontaneously forms J-aggregates with intense red fluorescence. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains in its monomeric form and shows only green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Materials:

- Cells of interest
- Culture plates or coverslips
- **BCATc Inhibitor 2**
- JC-1 staining solution
- Fluorescence microscope or flow cytometer

Procedure:

- Seed and treat cells with **BCATc Inhibitor 2**.
- At the end of the treatment, incubate the cells with JC-1 staining solution (typically 1-10 μM in culture medium) for 15-30 minutes at 37°C.
- Wash the cells with PBS or culture medium.
- Analyze the cells immediately by fluorescence microscopy or flow cytometry.

- Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will have green fluorescent cytoplasm.
- Flow Cytometry: Analyze the fluorescence in the green (FITC) and red (PE or PI) channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Mitochondrial Reactive Oxygen Species (ROS) Assay (MitoSOX Red Staining)

Principle: MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is readily oxidized by superoxide, a major mitochondrial ROS, but not by other ROS. Upon oxidation, it exhibits red fluorescence.

Materials:

- Cells of interest
- Culture plates or coverslips
- **BCATc Inhibitor 2**
- MitoSOX Red reagent
- Fluorescence microscope or flow cytometer

Procedure:

- Seed and treat cells with **BCATc Inhibitor 2**.
- At the end of the treatment, load the cells with MitoSOX Red reagent (typically 2.5-5 μ M in HBSS or culture medium) and incubate for 10-30 minutes at 37°C, protected from light.
- Wash the cells gently with warm buffer to remove excess dye.
- Analyze the cells immediately by fluorescence microscopy or flow cytometry. An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

Synthesis

A detailed, step-by-step synthesis protocol for **BCATc Inhibitor 2** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the synthesis of the 5-chloro-2-benzofurancarboxylic acid core and the 2-(trifluoromethyl)phenylsulfonyl hydrazide side chain, followed by their coupling.

A general approach for the synthesis of benzofuran-2-carboxylic acid derivatives involves the Perkin rearrangement of 3-halocoumarins in the presence of a base.[6] Sulfonyl hydrazides are typically prepared by the reaction of a sulfonyl chloride with hydrazine. The final coupling of the carboxylic acid and the hydrazide could be achieved using standard peptide coupling reagents.

Conclusion

BCATc Inhibitor 2 is a valuable research tool for investigating the role of cytosolic branched-chain amino acid metabolism in various physiological and pathological processes. Its selectivity for BCATc over BCATm allows for targeted studies of this specific isoenzyme. The information and protocols provided in this technical guide are intended to facilitate further research into the mechanism of action and potential therapeutic applications of this compound, particularly in the areas of neurodegenerative diseases and metabolic disorders like NAFLD. Further investigation into its synthesis and in vivo efficacy is warranted to fully explore its therapeutic potential.

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